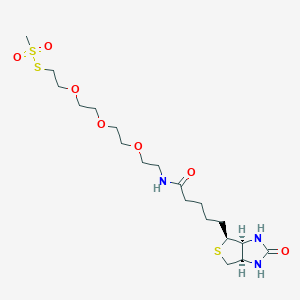
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate is a compound widely used in biochemical research. It is a membrane-impermeable, sulfhydryl-active biotinylation reagent. The compound has a molecular weight of 513.68 and a molecular formula of C19H35N3O7S3 . Its structure includes a biotinylamino group, a long carbon chain (3,6,9-trioxaundecane-11-yl), and a methanethiosulfonate group .
Preparation Methods
The synthesis of 1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate typically involves the reaction of biotin with a suitable linker and methanethiosulfonate. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and methanol . The compound is usually stored at -20°C to maintain its stability . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: The methanethiosulfonate group can participate in redox reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The reactions are often carried out under mild conditions to prevent degradation of the biotinyl group.
Major Products: The primary products of these reactions are biotinylated derivatives, which can be used for further biochemical applications.
Scientific Research Applications
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a biotinylation reagent to label proteins and other biomolecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The compound exerts its effects by covalently attaching to sulfhydryl groups on proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups, forming a stable thioether bond. This biotinylation allows the labeled molecules to be detected or purified using streptavidin or avidin-based systems. The long carbon chain provides solubility and flexibility, facilitating interactions with various molecular targets .
Comparison with Similar Compounds
1-Biotinylamino-3,6,9-trioxaundecane-11-yl-methanethiosulfonate is unique due to its specific structure and reactivity. Similar compounds include:
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide: A brominated derivative used for similar biotinylation purposes.
Biotin-PEG derivatives: These compounds have polyethylene glycol (PEG) linkers, providing different solubility and biocompatibility properties.
Biotin hydrazide: Used for labeling aldehyde-containing biomolecules.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of biotinylation reagents in research.
Properties
Molecular Formula |
C19H35N3O7S3 |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C19H35N3O7S3/c1-32(25,26)31-13-12-29-11-10-28-9-8-27-7-6-20-17(23)5-3-2-4-16-18-15(14-30-16)21-19(24)22-18/h15-16,18H,2-14H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1 |
InChI Key |
TUEAAZJTOPXKFH-BQFCYCMXSA-N |
Isomeric SMILES |
CS(=O)(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CS(=O)(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
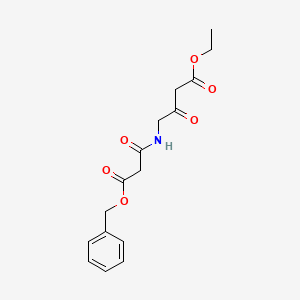
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)



![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)

![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
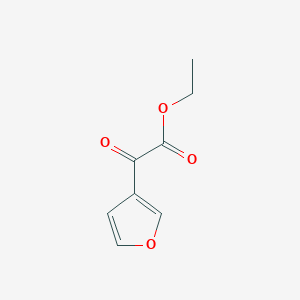
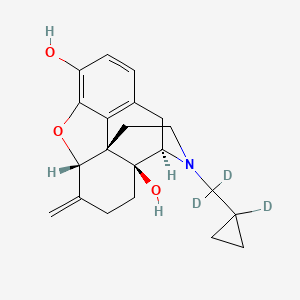
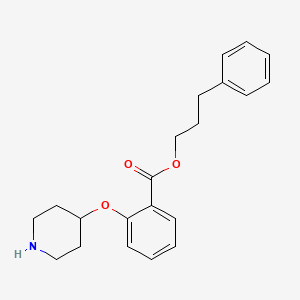
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
